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5-Bromo-3-ethyl-1,2,4-thiadiazole

Cat. No.: B2724227
CAS No.: 1351345-63-5
M. Wt: 193.06
InChI Key: BCJRSKLUHYJWCD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thiadiazole Research

The study of thiadiazoles has a rich history, with the first mention of a 1,2,4-thiadiazole (B1232254) dating back to 1821. isres.org However, the actual synthesis and characterization of the 1,2,4-thiadiazole ring system were accomplished much later, in 1955. isres.org The development of 1,3,4-thiadiazole (B1197879) chemistry, another major isomer, is closely associated with the discovery of phenylhydrazines and hydrazine (B178648) in the late 19th century, with the first 1,3,4-thiadiazole being described in 1882. nih.gov Over the years, research into thiadiazoles has evolved significantly, with the development of various synthetic methodologies to access these heterocyclic systems. isres.org Classical methods for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles include intramolecular and intermolecular cyclization, as well as oxidative dimerization of thioamides. isres.org More contemporary methods involve oxidative ring closure, multicomponent reactions, and [3+2]-cycloadditions. isres.org This continuous development of synthetic strategies has expanded the library of thiadiazole derivatives available for scientific investigation. uran.ua

Structural Isomerism within the Thiadiazole Family

Thiadiazoles can exist in four different regioisomeric forms, which are distinguished by the relative positions of the sulfur and two nitrogen atoms in the five-membered ring. isres.orgmdpi.com This structural diversity contributes to the wide range of chemical and physical properties observed within this family of compounds. isres.org The four isomers are:

1,2,3-Thiadiazole (B1210528)

1,2,4-Thiadiazole

1,2,5-Thiadiazole

1,3,4-Thiadiazole

Of these, the 1,2,4-thiadiazole and 1,3,4-thiadiazole isomers have been the most extensively studied. isres.orgmdpi.com The table below provides an overview of the four structural isomers of thiadiazole.

Isomer NameMolecular Formula
1,2,3-ThiadiazoleC₂H₂N₂S
1,2,4-ThiadiazoleC₂H₂N₂S
1,2,5-ThiadiazoleC₂H₂N₂S
1,3,4-ThiadiazoleC₂H₂N₂S

The aromaticity of the thiadiazole ring, conferred by its two double bonds and a lone pair of electrons from the sulfur atom, contributes to the general stability of these compounds. wikipedia.orgisres.org However, the arrangement of heteroatoms influences the electronic distribution within the ring, leading to differences in reactivity and biological activity among the isomers. isres.org

Significance of Substituted 1,2,4-Thiadiazoles in Chemical Science

Substituted 1,2,4-thiadiazoles are a class of compounds that have garnered considerable attention in chemical science, largely due to their broad spectrum of biological activities. researchgate.netrsc.org The 1,2,4-thiadiazole ring is considered a privileged scaffold in medicinal chemistry and serves as a pharmacophore in the design of various therapeutic agents. researchgate.net This is partly because the 1,2,4-thiadiazole structure resembles the pyrimidine (B1678525) moiety, a key component of nucleic acids. isres.org

Derivatives of 1,2,4-thiadiazole have been reported to exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and anticonvulsant activities. isres.orgresearchgate.net Their applications also extend to agriculture, where they have been utilized as pesticides and herbicides. isres.org

A specific example of a substituted 1,2,4-thiadiazole is 5-Bromo-3-ethyl-1,2,4-thiadiazole . The introduction of substituents like the bromo and ethyl groups onto the 1,2,4-thiadiazole core can significantly modify the compound's physicochemical properties and biological activity. The bromine atom at the 5-position is particularly noteworthy, as this position is often the most reactive site for nucleophilic substitution reactions in the 1,2,4-thiadiazole ring. isres.org This reactivity makes compounds like this compound valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. sciepub.com

The table below details some of the key identifiers for this compound.

PropertyValue
Molecular Formula C₄H₅BrN₂S
InChI InChI=1S/C4H5BrN2S/c1-2-3-6-4(5)8-7-3/h2H2,1H3
InChIKey BCJRSKLUHYJWCD-UHFFFAOYSA-N
SMILES CCC1=NSC(=N1)Br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5BrN2S B2724227 5-Bromo-3-ethyl-1,2,4-thiadiazole CAS No. 1351345-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-ethyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S/c1-2-3-6-4(5)8-7-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJRSKLUHYJWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 3 Ethyl 1,2,4 Thiadiazole

Precursor Synthesis and Derivatization Strategies

The successful synthesis of 5-bromo-3-ethyl-1,2,4-thiadiazole is critically dependent on the strategic preparation of key precursors that already contain the ethyl group or are amenable to bromination.

The primary precursor for introducing the 3-ethyl group is typically an ethyl-containing amidine or thioamide. A common and direct precursor is 5-amino-3-ethyl-1,2,4-thiadiazole (B103789), which is a commercially available compound. nih.gov Its synthesis provides a foundational building block for subsequent derivatization.

Alternatively, the synthesis can commence from simpler starting materials. For instance, thiopropionamide (B1302760) can be utilized as a key starting material. Thiopropionamide can be prepared from propionitrile (B127096) by reaction with hydrogen sulfide (B99878) or from propionamide (B166681) using a thionating agent like Lawesson's reagent.

Another key intermediate is the corresponding amidine, propanimidamide (B3024157). Amidines can be synthesized from nitriles via the Pinner reaction, where the nitrile is treated with an alcohol in the presence of an acid catalyst to form an imidate, which is then reacted with ammonia (B1221849) to yield the amidine.

These ethyl-substituted precursors are pivotal as they provide the C-N-C backbone necessary for the formation of the 3-ethyl-1,2,4-thiadiazole ring system.

The introduction of the bromine atom at the 5-position of the 1,2,4-thiadiazole (B1232254) ring is a crucial step. This is most effectively achieved through the diazotization of a 5-amino precursor, followed by a Sandmeyer-type reaction.

The synthesis of this compound can be envisioned via the Sandmeyer bromination of 5-amino-3-ethyl-1,2,4-thiadiazole. google.comnih.gov This well-established reaction for converting aryl and heteroaryl amines to halides proceeds via the formation of a diazonium salt, which is then displaced by a bromide ion, often catalyzed by a copper(I) salt. nih.gov

A typical procedure involves dissolving 5-amino-3-ethyl-1,2,4-thiadiazole in an aqueous solution of hydrogen bromide. The solution is then cooled, and an aqueous solution of sodium nitrite (B80452) is added portion-wise to form the diazonium salt in situ. The subsequent decomposition of the diazonium salt in the presence of bromide ions yields the desired this compound. google.com

Direct bromination of a pre-formed 3-ethyl-1,2,4-thiadiazole ring is another potential route. researchgate.net However, this method can sometimes lack regioselectivity and may require specific activating or directing groups to ensure bromination occurs at the desired C5 position. The reaction conditions, such as the choice of brominating agent (e.g., N-bromosuccinimide or bromine) and solvent, would need to be carefully optimized. researchgate.net

A summary of precursor strategies is presented in the table below:

Precursor StrategyStarting MaterialKey IntermediateTarget Intermediate
Amino Group Derivatization5-Amino-3-ethyl-1,2,4-thiadiazole3-Ethyl-1,2,4-thiadiazole-5-diazonium saltThis compound
Direct Bromination3-Ethyl-1,2,4-thiadiazole-This compound

Cyclization Pathways for 1,2,4-Thiadiazole Ring Formation

The formation of the 1,2,4-thiadiazole ring is the cornerstone of the synthesis. Several cyclization strategies can be employed, including oxidative, base-mediated, and multicomponent approaches.

Oxidative cyclization is a prevalent method for the synthesis of 1,2,4-thiadiazoles. caltech.edunih.gov A common approach is the oxidative dimerization of thioamides. thieme-connect.de In the context of synthesizing a 3-substituted-1,2,4-thiadiazole, an N-acylthioamide or a related derivative would be the substrate.

For the synthesis of a precursor to this compound, one could envision the oxidative cyclization of a thioacylamidine derivative. thieme-connect.de For example, the intramolecular oxidative S-N bond formation in an appropriately substituted imidoyl thiourea (B124793) can lead to a 3-substituted-5-amino-1,2,4-thiadiazole, which can then be subjected to bromination as described previously.

Various oxidizing agents can be employed for these cyclizations, including halogens, hydrogen peroxide, and hypervalent iodine reagents. thieme-connect.de Electrochemical methods have also been developed for the oxidative dimerization of thioamides to yield 1,2,4-thiadiazoles. jst.go.jp

The table below summarizes some oxidative cyclization conditions reported for analogous systems:

Oxidizing SystemSubstrate TypeProduct TypeReference
I₂-mediatedThioamides and Nitriles3-Alkyl-5-aryl-1,2,4-thiadiazoles acs.org
Electrochemical (TBAI mediated)α-Oxothioamides3,5-Bis(acyl)-1,2,4-thiadiazoles jst.go.jp
Phenyliodine(III) bis(trifluoroacetate)Imidoyl thioureas3-Substituted-5-arylamino-1,2,4-thiadiazoles acs.org

Base-mediated cyclization offers an alternative pathway to the 1,2,4-thiadiazole ring system. acs.org These reactions often proceed through the formation of a key intermediate followed by an intramolecular nucleophilic attack to close the ring.

A recently developed method involves the base-mediated tandem thioacylation of amidines with dithioesters, followed by an in situ intramolecular dehydrogenative N-S bond formation. acs.org This transition-metal-free approach could be adapted for the synthesis of 3-ethyl-1,2,4-thiadiazoles by using propanimidamide and a suitable dithioester.

The choice of base is crucial in these reactions, with common bases including sodium hydride and potassium tert-butoxide. The solvent can also play a significant role, with polar aprotic solvents like DMF and DMSO often being employed. acs.org

Multicomponent reactions (MCRs) provide an efficient and atom-economical route to complex molecules in a single step. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently reported, the general principles of MCRs for 1,2,4-thiadiazole synthesis can be considered.

One such approach could involve the reaction of an amidine, a source of sulfur, and a suitable third component that could lead to the formation of the 5-bromo-substituted ring. For example, a three-component reaction of an arylmethyl bromide, an arylamidine, and elemental sulfur has been reported for the synthesis of unsymmetrical 3,5-diaryl-1,2,4-thiadiazoles. researchgate.net Adapting this to an ethylamidine and a bromine-containing component could be a potential, albeit exploratory, route.

Regioselective Bromination of 3-Ethyl-1,2,4-Thiadiazole

The primary challenge in the synthesis of this compound is achieving regioselectivity, ensuring the bromine atom is introduced specifically at the C5 position. The electron-withdrawing nature of the 1,2,4-thiadiazole ring system influences the reactivity of the C-H bonds, making targeted substitution a key focus of synthetic strategies.

Direct Bromination Methodologies

Direct bromination involves the reaction of 3-ethyl-1,2,4-thiadiazole with an electrophilic bromine source. The choice of brominating agent and reaction conditions is critical to control the selectivity and minimize the formation of undesired byproducts, such as the 3,5-dibromo derivative.

Common electrophilic brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reactivity of these agents can be modulated by the choice of solvent and the presence of catalysts or additives. For instance, the bromination of electron-deficient heterocyclic systems has been successfully carried out using NBS in highly acidic media, such as a mixture of chloroform (B151607) and concentrated sulfuric acid, at room temperature. utm.my Another approach involves using a combination of sodium bromide (NaBr) and an oxidizing agent like potassium bromate (B103136) (KBrO₃) in acetic acid, often requiring elevated temperatures (e.g., 60 °C) to proceed efficiently. semanticscholar.org

Alternative reagents like tetrabutylammonium (B224687) tribromide (TBABr₃) offer advantages in terms of handling and solubility, providing good yields and selectivity for the bromination of other heterocyclic systems like pyrroles in solvents such as dichloromethane (B109758) (CH₂Cl₂). acs.org Oxidative cyclization methods, which might proceed via a brominated intermediate, have also been reported using bromine in glacial acetic acid. mdpi.com

Table 1: Comparison of Direct Bromination Reagents

Reagent System Typical Solvent(s) Typical Conditions Notes
N-Bromosuccinimide (NBS) Chloroform / H₂SO₄ Room Temperature Effective for electron-deficient heterocycles. utm.my
Br₂ / Acetic Acid Acetic Acid Elevated Temperature Used in oxidative cyclization methods. mdpi.com
NaBr / KBrO₃ Acetic Acid 60 °C, 6-8 h Provides a controlled release of bromine. semanticscholar.org

Indirect Halogenation Approaches

Indirect methods offer an alternative route to this compound, often starting from a precursor that is more readily available or easier to functionalize selectively. The most prominent indirect method is the Sandmeyer reaction, which transforms a primary amino group at the 5-position into the desired bromo substituent.

This process begins with the synthesis of 5-amino-3-ethyl-1,2,4-thiadiazole. uni.lu The amino group is then converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrobromic acid). The resulting diazonium salt is subsequently treated with a copper(I) bromide catalyst or under specific conditions with a bromide source (e.g., HBr) to introduce the bromine atom, releasing nitrogen gas. google.com While effective, traditional Sandmeyer reactions often require stoichiometric copper catalysts, which can lead to purification challenges. google.com Modern variations, such as those using nitroxide radicals as catalysts, aim to circumvent this issue. google.com Another approach involves the transformation of a heteroaromatic diazo compound in the presence of a halogen source like hydrogen bromide without a metal catalyst. google.com

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of various reaction parameters is essential. These include the choice of solvent, the use of catalytic systems, and the control of temperature and pressure.

Solvent Effects on Reaction Efficiency

The solvent plays a crucial role in direct bromination reactions by influencing the solubility of reactants and the stability of reaction intermediates. For reactions involving polar intermediates, polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be effective. mdpi.comresearchgate.net In some cases, DMF has been identified as the optimal solvent for related thiadiazole syntheses, particularly at elevated temperatures like 70 °C. arabjchem.org

For reactions with NBS, a range of solvents has been explored. While dichloromethane is common, studies on other systems have shown that polar solvents like propylene (B89431) carbonate can favor a polar reaction mechanism. acs.orgacs.org The use of aqueous co-solvents, such as acetonitrile/water, has also been reported to be effective, particularly when using catalytic additives. nsf.gov The choice of solvent can also impact regioselectivity, as seen in the bromination of other heterocycles.

Catalyst Systems for Enhanced Selectivity

Catalysts are employed to enhance the reaction rate and, more importantly, to control the regioselectivity of the bromination. Lewis basic additives, such as lactic acid or mandelic acid, have been shown to enhance the electrophilicity of NBS through halogen bonding interactions, allowing for milder reaction conditions (e.g., room temperature) and improved yields. nsf.gov

More advanced catalytic systems include transition metals. Iridium-catalyzed C-H borylation represents a modern approach to regioselectively functionalize a heterocycle, which can then be converted to the bromide. In the realm of biocatalysis, vanadium-dependent haloperoxidases (VHPOs) have emerged as novel catalysts for halogenation. acs.orgnih.gov These enzymes use a catalytic amount of a halide salt and hydrogen peroxide as a benign terminal oxidant, offering a green chemistry approach to heterocycle synthesis. acs.orgnih.gov Another method involves the use of a hypervalent iodine reagent like Phenyliodine(III) diacetate (PIDA) in combination with a Lewis acid such as aluminum tribromide (AlBr₃) to generate a potent electrophilic bromine species. rsc.org

Table 2: Catalyst Systems for Bromination

Catalyst System Brominating Agent Mechanism Advantage
Mandelic Acid NBS Halogen Bonding Activation Mild conditions, enhanced NBS reactivity. nsf.gov
Vanadium Haloperoxidase (VHPO) KBr / H₂O₂ Enzymatic Halogenation Green, uses catalytic halide. acs.orgnih.gov
PIDA / AlBr₃ AlBr₃ Oxidative Halogenation Generates highly reactive "Br⁺" equivalent. rsc.org

Temperature and Pressure Influence on Synthesis

Temperature is a critical parameter that must be precisely controlled to ensure optimal reaction outcomes. Many direct bromination reactions are exothermic, and controlling the temperature can prevent side reactions and the formation of over-brominated products. Some procedures specify low temperatures (e.g., below 10 °C or even -78 °C) during the addition of the brominating agent to maintain selectivity. semanticscholar.orgacs.org Conversely, other methods require heating or reflux to drive the reaction to completion, with temperatures ranging from 60 °C to 80 °C. semanticscholar.orgrsc.org

Microwave-assisted synthesis has been highlighted as a technique to significantly reduce reaction times from hours (18-24 h) under traditional reflux to minutes (≤30 minutes), often leading to improved yields (up to 85%). This indicates that higher temperatures, applied rapidly and uniformly, can be beneficial. Most synthetic procedures for this compound are conducted at atmospheric pressure, as specialized pressure equipment is typically not required for these types of halogenation reactions.

Reaction Chemistry and Transformational Studies of 5 Bromo 3 Ethyl 1,2,4 Thiadiazole

Nucleophilic Substitution Reactions at the 5-Position

The 5-position of the 1,2,4-thiadiazole (B1232254) ring is established as the most reactive site for nucleophilic substitution reactions. thieme-connect.de Halogen atoms at this position are readily displaced by various nucleophiles, whereas a halogen at the 3-position is comparatively inert. thieme-connect.de This inherent reactivity makes 5-bromo-3-ethyl-1,2,4-thiadiazole an excellent substrate for introducing diverse functional groups onto the thiadiazole core. While specific studies on this compound are limited, extensive research on analogous 5-halo-1,2,4-thiadiazoles provides a clear indication of its expected reactivity.

The substitution of the 5-halogen on a 1,2,4-thiadiazole ring with carbon-based nucleophiles provides a direct route for C-C bond formation. In analogous systems, such as fused 3-bromo- (B131339) nih.govthiadiazole derivatives, reactions with carbon nucleophiles like malonate esters have been successfully demonstrated. acs.org These reactions typically proceed under basic conditions, where the active methylene (B1212753) compound is deprotonated to form a carbanion, which then displaces the bromide from the heterocyclic ring. acs.org

A representative reaction is the SNAr substitution on a fused 3-bromo- nih.govthiadiazole with diethyl malonate, which proceeds to give the corresponding 3-substituted product. acs.org This suggests that this compound would likely react in a similar manner with stabilized carbanions.

The displacement of the 5-halogen by nitrogen-based nucleophiles is a well-documented transformation for 5-halo-1,2,4-thiadiazoles. nih.govdurham.ac.uk Studies on the analogous compound, 5-chloro-3-phenyl-1,2,4-thiadiazole (B1265915), demonstrate that it readily reacts with a variety of primary and secondary amines to yield the corresponding 5-amino-1,2,4-thiadiazole derivatives. durham.ac.uk These reactions are typically carried out in a suitable solvent such as dichloromethane (B109758) (DCM) in the presence of a base like triethylamine (B128534) to neutralize the hydrogen halide formed. durham.ac.uk

The following table summarizes the results from the derivatization of 5-chloro-3-phenyl-1,2,4-thiadiazole with various nitrogen nucleophiles, which serves as a model for the expected reactivity of this compound. durham.ac.uk

Nitrogen NucleophileProductYield (%)
Pyrrolidine3-Phenyl-5-(pyrrolidin-1-yl)-1,2,4-thiadiazole95
Piperidine3-Phenyl-5-(piperidin-1-yl)-1,2,4-thiadiazole98
Morpholine4-(3-Phenyl-1,2,4-thiadiazol-5-yl)morpholine97
N-Methylpiperazine1-Methyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine98

Oxygen-based nucleophiles, particularly phenoxides, can displace the halogen at the 5-position of the 1,2,4-thiadiazole ring. thieme-connect.dedurham.ac.uk The reaction of 5-chloro-3-phenyl-1,2,4-thiadiazole with phenols in the presence of a suitable base, such as a polymer-supported BEMP, affords 5-phenoxy substituted 1,2,4-thiadiazoles in high yield. durham.ac.uk This transformation is valuable for the synthesis of aryl ether linkages involving the thiadiazole core.

An example reaction for the analogous 5-chloro-3-phenyl-1,2,4-thiadiazole is presented below. durham.ac.uk

Oxygen NucleophileBaseSolventProductYield (%)
PhenolPolymer-supported BEMPTHF5-Phenoxy-3-phenyl-1,2,4-thiadiazole92

Similar to other nucleophiles, sulfur-based nucleophiles readily react with 5-halo-1,2,4-thiadiazoles to form thioether derivatives. The reaction of 5-chloro-3-phenyl-1,2,4-thiadiazole with various thiols proceeds smoothly, typically in the presence of a base like triethylamine in a solvent such as dichloromethane, to give the corresponding 5-thio-substituted products in excellent yields. durham.ac.uk

The table below details representative reactions with sulfur nucleophiles on the analogous 5-chloro-3-phenyl-1,2,4-thiadiazole. durham.ac.uk

Sulfur NucleophileProductYield (%)
Thiophenol3-Phenyl-5-(phenylthio)-1,2,4-thiadiazole98
4-Methylbenzenethiol3-Phenyl-5-(p-tolylthio)-1,2,4-thiadiazole98
Benzyl mercaptan5-(Benzylthio)-3-phenyl-1,2,4-thiadiazole98

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C bond formation and have been successfully applied to halo-thiadiazole systems. For this compound, the bromine atom serves as an ideal handle for such transformations, enabling the introduction of various aryl, heteroaryl, and vinyl groups.

The Suzuki–Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide. Research on dihalogenated 1,2,4-thiadiazoles has shown that this reaction is highly effective and regioselective. nih.gov Specifically, in the case of 3-bromo-5-chloro-1,2,4-thiadiazole, Suzuki-Miyaura coupling with arylboronic acids occurs preferentially at the 5-position, displacing the chlorine atom. nih.gov This is noteworthy as it deviates from the typical reactivity order of halogens (Br > Cl) and highlights the enhanced reactivity of the C5 position of the 1,2,4-thiadiazole ring. nih.gov This strong precedent suggests that this compound would be an excellent substrate for Suzuki-Miyaura reactions.

In a study on 3,5-dichloro-1,2,4-thiadiazole (B1299824), reaction with arylboronic acids at room temperature using a tetrakis(triphenylphosphine)palladium(0) catalyst and potassium carbonate as a base resulted in the monosubstitution at the 5-position. nih.gov

The conditions and outcomes for the Suzuki-Miyaura coupling of the analogous 3,5-dichloro-1,2,4-thiadiazole are summarized below. nih.gov

Arylboronic AcidCatalystBaseSolventTemperatureProductYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water/MethanolRoom Temp5-Phenyl-3-chloro-1,2,4-thiadiazole85
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water/MethanolRoom Temp5-(4-Methoxyphenyl)-3-chloro-1,2,4-thiadiazole80
4-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water/MethanolRoom Temp5-(4-Chlorophenyl)-3-chloro-1,2,4-thiadiazole82

These findings strongly support the utility of this compound as a substrate in palladium-catalyzed Suzuki-Miyaura coupling reactions for the synthesis of more complex 3,5-disubstituted-1,2,4-thiadiazoles.

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. core.ac.ukeie.grorganic-chemistry.org This reaction is widely used in the synthesis of complex molecules due to its tolerance of various functional groups and generally mild reaction conditions. eie.grorganic-chemistry.org

Despite the prevalence of this method, specific studies detailing the Sonogashira coupling of this compound are not found in the surveyed literature. Consequently, no data tables of reaction conditions, catalysts, or yields for this specific transformation can be provided. General protocols for Sonogashira reactions on bromo-heterocycles exist, but direct application and results for this compound remain unreported. researchgate.netbeilstein-journals.org

Heck Coupling Reactions

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex, to form a substituted alkene. eie.gr This reaction is a cornerstone of C-C bond formation in organic synthesis.

A thorough search did not yield any specific examples or research findings on the application of the Heck coupling reaction to this compound. Therefore, information regarding suitable catalysts, reaction conditions, and yields for the Heck reaction with this particular substrate is not available.

Functionalization of the Ethyl Substituent

The functionalization of alkyl side chains on heterocyclic rings is a method for modifying molecular properties. This can include oxidation, reduction, or further substitution on the alkyl group itself.

Oxidation Reactions of the Ethyl Group

No studies describing the oxidation of the ethyl group of this compound were identified. The transformation of the ethyl group into functionalities such as a vinyl, acetyl, or carboxylic acid group on this specific heterocyclic core has not been reported.

Reduction Reactions of the Ethyl Group

There is no information available in the scientific literature regarding the reduction of the ethyl substituent on this compound.

Alkylation and Acylation at the Ethyl Moiety

Functionalization of an ethyl group at its α- or β-position via alkylation or acylation typically requires the generation of a carbanion or a radical intermediate. Theoretical studies on simpler alkylated heterocycles suggest that the C-H bonds on the carbon adjacent to the ring (the "benzylic-like" position) are the most reactive. nih.gov However, no experimental reports or data were found describing the successful alkylation or acylation at the ethyl substituent of this compound. Discussions of alkylation on related heterocyclic systems generally focus on N-alkylation of the ring itself rather than substitution on an existing alkyl side chain. core.ac.ukresearchgate.netmdpi.com

Ring-Opening and Rearrangement Processes

While resistant to electrophilic attack, the 1,2,4-thiadiazole ring can undergo various transformations involving ring-opening and rearrangement, particularly under thermal, photochemical, or metal-mediated conditions. These reactions provide pathways to novel heterocyclic structures.

The thermal stability of the 1,2,4-thiadiazole ring is significant, with substituents at the 3- and 5-positions contributing to this stability. thieme-connect.de However, under sufficient thermal stress, rearrangements can occur. While specific studies on the thermal rearrangement of this compound are not extensively documented, related systems provide insight into potential pathways.

One known thermal process for other azole systems is the Dimroth rearrangement, which typically involves the transposition of ring atoms. For example, certain 1,2,3-thiadiazoles have been shown to rearrange thermally into 1,2,3-triazoles. rsc.orgrsc.org Another potential, though less common, pathway could involve ring-opening to a nitrile sulfide (B99878) intermediate, followed by cyclization. This type of fragmentation is more characteristic of the thermal decomposition of the 1,2,3-thiadiazole (B1210528) isomer.

For 1,2,4-thiadiazoles, thermal decomposition has been studied, but often leads to fragmentation rather than well-defined rearrangements. thieme-connect.de The stability of the ring, enhanced by the ethyl and bromo substituents, suggests that high temperatures would be required to induce any transformation in this compound, likely leading to complex product mixtures or complete decomposition.

Photochemical activation provides a powerful method for inducing rearrangements and transformations in heterocyclic systems that are otherwise thermally stable. The photochemistry of substituted 1,2,4-thiadiazoles has been shown to yield a variety of products through distinct mechanistic pathways, which are highly dependent on the nature of the substituents.

One significant pathway involves a photoinduced electrocyclic ring closure. For example, the irradiation of 5-phenyl-1,2,4-thiadiazole (B8641319) results in its isomerization to 3-phenyl-1,2,4-thiadiazole, along with the formation of benzonitrile (B105546) and various triazines. researchgate.net The proposed mechanism involves the formation of a transient, high-energy bicyclic intermediate, a 4-phenyl-1,3-diaza-5-thiabicyclo[2.1.0]pentene, which can then undergo sigmatropic shifts of the sulfur atom or fragment into smaller molecules. researchgate.net

A second, distinct photochemical pathway is retro-cycloaddition. This has been observed in the photolysis of 5-chloro-3-trifluoromethyl-1,2,4-thiadiazole. researchgate.net UV irradiation of this compound in a solid argon matrix leads to its cleavage into two fragments: chlorocyanogen (ClCN) and trifluoroacetonitrile (B1584977) N-sulfide (CF₃CNS), a novel nitrile sulfide. researchgate.net This reaction represents a clean fragmentation of the ring into stable or trappable smaller molecules.

For This compound , both pathways are plausible upon photochemical irradiation. The presence of the bromo substituent at the 5-position makes the retro-cycloaddition pathway, analogous to the 5-chloro derivative, a strong possibility.

PrecursorSubstituentsPhotochemical PathwayProductsReference
5-Phenyl-1,2,4-thiadiazoleC3: H, C5: PhenylElectrocyclic Ring Closure & Fragmentation3-Phenyl-1,2,4-thiadiazole, Benzonitrile, Phenyl- and Diphenyl-1,3,5-triazines researchgate.net
5-Chloro-3-trifluoromethyl-1,2,4-thiadiazoleC3: CF₃, C5: ClRetro-cycloadditionChlorocyanogen (ClCN), Trifluoroacetonitrile N-sulfide (CF₃CNS) researchgate.net
This compound C3: Ethyl, C5: Bromo Predicted: Retro-cycloaddition or Ring Closure Predicted: BrCN and Ethyl-nitrile sulfide, or Isomerized Thiadiazoles -

Transition metal catalysts, particularly those of rhodium and copper, are known to mediate a variety of skeletal rearrangements in heterocyclic compounds. These reactions often proceed through the formation of highly reactive metal-carbene intermediates, which can undergo subsequent ring expansion, contraction, or annulation reactions.

While there are no specific documented examples of metal-mediated ring expansions starting directly from a 1,2,4-thiadiazole, the reactivity of related azoles provides a strong basis for predicting such transformations. For instance, rhodium(II)-catalyzed reactions of 1-sulfonyl-1,2,3-triazoles are well-established methods for generating rhodium-azavinyl carbenes. nih.govnih.gov These carbenes are versatile intermediates that can undergo a range of insertions and cycloadditions. nih.gov

Furthermore, the denitrogenation of 1,2,3-thiadiazoles using rhodium catalysts has been shown to produce rhodium thiavinyl carbenes. mq.edu.au These intermediates can then react with nitriles or alkynes in transannulation reactions to build new heterocyclic rings like isothiazoles or thiophenes. mq.edu.au This demonstrates that a C-S-C fragment from a thiadiazole ring can be engaged by a metal catalyst to participate in further skeletal construction.

Given this precedent, it is conceivable that This compound could interact with a suitable transition metal catalyst, such as a rhodium(II) complex, to form a reactive intermediate. This could potentially occur through the extrusion of a small molecule like BrCN or N₂ (though the latter is less likely from this isomer). The resulting metal-stabilized fragment could then be trapped by other reactants or undergo intramolecular rearrangement, leading to ring-expanded systems (e.g., thiadiazepines) or other novel heterocycles. However, the application of this methodology to 1,2,4-thiadiazoles remains a prospective area for future research.

Spectroscopic and Structural Characterization Methodologies for 5 Bromo 3 Ethyl 1,2,4 Thiadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 5-Bromo-3-ethyl-1,2,4-thiadiazole, both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

Proton NMR (¹H NMR) spectroscopy provides information about the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, 5,5'-(propane-1,3-diyldisulfanediyl)bis(1,3,4-thiadiazole-2amine), the triplet signal observed at 3.49–3.52 ppm is attributed to the two methylene (B1212753) (CH₂) groups. researchgate.net For this compound, the ethyl group would be expected to show a characteristic quartet and triplet pattern. The methylene protons adjacent to the thiadiazole ring would likely appear as a quartet, while the terminal methyl protons would present as a triplet.

Table 1: Predicted ¹H NMR Data for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CH₂- (ethyl) ~2.9 - 3.1 Quartet (q)
-CH₃ (ethyl) ~1.3 - 1.5 Triplet (t)

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the analysis of various 1,3,4-thiadiazole (B1197879) derivatives, the carbon atoms of the thiadiazole ring typically resonate at specific chemical shifts. For instance, in one study, the two carbon atoms of a 1,3,4-thiadiazole ring appeared at δ 163.8 and 160.1 ppm. rsc.org For this compound, distinct signals would be expected for the two carbons of the thiadiazole ring and the two carbons of the ethyl group. The carbon atom bonded to the bromine (C5) would be significantly influenced by the halogen's electronegativity.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C3 (thiadiazole ring) ~170 - 180
C5 (thiadiazole ring) ~150 - 160
-CH₂- (ethyl) ~25 - 35
-CH₃ (ethyl) ~10 - 15

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, a cross-peak would be observed between the quartet of the methylene protons and the triplet of the methyl protons, confirming their adjacent positions in the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the carbon signals of the atoms to which they are directly attached. For the ethyl group, the methylene proton signal would correlate with the methylene carbon signal, and the methyl proton signal would correlate with the methyl carbon signal. These experiments are crucial for definitive assignment of the carbon signals. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a thiadiazole derivative typically shows characteristic absorption bands. For instance, the C=N stretching vibrations in the thiadiazole ring are generally observed in the range of 1613–1643 cm⁻¹. mdpi.com The C-S stretching vibrations are also characteristic of the thiadiazole ring. rsc.org For this compound, the spectrum would be expected to show absorptions corresponding to the C-H stretching and bending of the ethyl group, as well as the characteristic vibrations of the thiadiazole ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
C-H (aliphatic) 2850 - 3000 Stretching
C=N (thiadiazole) ~1600 - 1650 Stretching
C-N (thiadiazole) ~1140 - 1160 Stretching
C-S (thiadiazole) ~680 - 700 Stretching

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₄H₅BrN₂S), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). uni.lu The fragmentation of 1,3,4-thiadiazoles in the mass spectrometer often involves the cleavage of the ring. nih.gov Electrospray ionization (ESI) is a soft ionization technique that can be used to observe the protonated molecule [M+H]⁺. uni.lunih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M]⁺ (with ⁷⁹Br) 191.9
[M]⁺ (with ⁸¹Br) 193.9
[M+H]⁺ (with ⁷⁹Br) 192.9
[M+H]⁺ (with ⁸¹Br) 194.9

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of heterocyclic compounds like this compound. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic transitions, providing valuable insights into its conjugated systems and the non-bonding electrons present on heteroatoms.

The core of this compound is the 1,2,4-thiadiazole (B1232254) ring, an aromatic heterocycle containing nitrogen and sulfur atoms. The UV-Vis spectrum of such a system is typically characterized by two main types of electronic transitions:

π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands (high molar absorptivity, ε) in the shorter wavelength UV region. For the parent, unsubstituted 1,2,4-thiadiazole, a primary absorption maximum corresponding to a π→π* transition is observed around 229 nm. thieme-connect.de

n→π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair orbitals on the nitrogen and sulfur atoms of the thiadiazole ring, to a π* antibonding orbital. These are generally lower in energy than π→π* transitions and appear as weaker absorption bands (low molar absorptivity) at longer wavelengths. For some thiadiazole isomers, these transitions have been observed at wavelengths greater than 300 nm. uobaghdad.edu.iq

The electronic spectrum of this compound is influenced by the substituents on the heterocyclic ring. The 3-ethyl group is an alkyl group and acts as a weak auxochrome, which is expected to cause a minor bathochromic (red) shift and a slight hyperchromic (increase in absorption intensity) effect on the π→π* transition compared to the unsubstituted ring.

The bromine atom at the 5-position has a more significant impact. As a halogen, it exerts both an inductive electron-withdrawing effect and a resonance electron-donating effect due to its lone pairs. This can lead to a more pronounced bathochromic shift of the π→π* absorption band. The introduction of amino groups, which are strong auxochromes, has been shown to shift the absorption maximum of the 1,2,4-thiadiazole ring from 229 nm to over 250 nm. thieme-connect.de A similar, though likely less pronounced, shift can be anticipated for the bromo-substituent.

While specific experimental data for this compound is not extensively documented in publicly available literature, analysis of related structures provides insight into their characteristic absorptions. For instance, more complex bromo-substituted benzofused thiadiazoles exhibit absorptions in the UV region, although direct comparison is limited by their extended chromophoric systems. mdpi.com

The following table presents UV-Vis absorption data for the parent 1,2,4-thiadiazole and a related 1,3,4-thiadiazole derivative to illustrate the typical absorption regions for these heterocyclic systems.

Interactive Data Table: UV-Vis Absorption Data for Thiadiazole Derivatives

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition TypeSolvent
1,2,4-Thiadiazole thieme-connect.de229~5010π→πNot Specified
A 2,5-disubstituted 1,3,4-thiadiazole derivative uobaghdad.edu.iq226Not Specifiedπ→πNot Specified
A 2,5-disubstituted 1,3,4-thiadiazole derivative uobaghdad.edu.iq315Not Specifiedn→πNot Specified
4-Bromobenzo[1,2-d:4,5-d′]bis( acs.orgresearchgate.netisres.orgthiadiazole) mdpi.com24013702π→πCH₂Cl₂

Note: Data for the specific compound this compound is not available in the cited sources. The table provides context based on the parent heterocycle and related derivatives.

Computational and Theoretical Chemistry Studies of 5 Bromo 3 Ethyl 1,2,4 Thiadiazole

Electronic Structure and Aromaticity Analysis

The electronic structure and aromaticity of the 1,2,4-thiadiazole (B1232254) ring system are fundamental to its chemical behavior. Computational methods offer a powerful lens through which to view these properties.

In a representative DFT study on a related 1,3,4-thiadiazole (B1197879) derivative, the calculated ground-state energy at the B3LYP/6-311++G(d,p) level was found to be -977.66671 Hartree. acs.org Such calculations for 5-bromo-3-ethyl-1,2,4-thiadiazole would provide a quantitative measure of its stability.

Table 1: Representative Calculated Electronic Properties of a Substituted Thiadiazole using DFT (Note: Data is illustrative and based on studies of related thiadiazole compounds)

Property Calculated Value Method/Basis Set
Ground State Energy -977.66671 Hartree B3LYP/6-311++G(d,p) acs.org
Dipole Moment Not available -
Polarizability Not available -

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, provide another layer of understanding of the electronic structure. Methods like Hartree-Fock (HF) are often used alongside DFT to compare and validate results. For various thiadiazole derivatives, ab initio calculations have been used to study tautomeric stability and vibrational frequencies. For example, in a study of 2,5-substituted diazoles, ab initio methods were employed to investigate tautomerism. isres.org These calculations can elucidate the contributions of atomic orbitals to the molecular orbitals, offering a detailed picture of bonding and aromaticity. For this compound, such calculations would help to confirm the planarity of the thiadiazole ring and the nature of the C-Br bond.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound, including bond lengths, bond angles, and the conformation of the ethyl group, is critical for its interaction with other molecules.

Computational geometry optimization, typically performed using DFT or ab initio methods, can predict the most stable molecular structure. For similar heterocyclic systems, calculated geometries have shown good agreement with experimental data from X-ray crystallography. nih.gov Studies on substituted 1,3,4-thiadiazoles have shown that the thiadiazole ring is nearly planar, with dihedral angles close to 0°. acs.orgmdpi.com The orientation of the ethyl group relative to the thiadiazole ring would be a key outcome of a conformational analysis, identifying the lowest energy conformer.

Table 2: Representative Calculated and Experimental Geometrical Parameters of a Substituted Thiadiazole Ring (Note: Data is illustrative and based on studies of related thiadiazole compounds)

Parameter Calculated (DFT) Experimental (X-ray)
N-N bond length (Å) 1.358 acs.org -
C-S bond length (Å) - 1.71 (avg)
C=N bond length (Å) - 1.32 (avg)
N-C-S bond angle (°) - 116.3 mdpi.com
N-N-C bond angle (°) - -

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical models are invaluable for predicting the reactivity and selectivity of chemical reactions involving this compound.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's ability to act as a nucleophile or an electrophile. imperial.ac.uk For substituted thiadiazoles, the HOMO is often distributed over the thiadiazole ring and the sulfur atom, while the LUMO may be localized on the ring and any electron-withdrawing substituents. mdpi.combeilstein-journals.org The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com In the case of this compound, the bromine atom would influence the energy and distribution of these frontier orbitals, likely lowering the LUMO energy and making the C5 position susceptible to nucleophilic attack. isres.orgnih.gov

Table 3: Representative Frontier Molecular Orbital Energies of a Substituted Thiadiazole (Note: Data is illustrative and based on studies of related thiadiazole compounds)

Molecular Orbital Energy (eV)
HOMO Not available
LUMO Not available

Computational methods can be used to map out the potential energy surface of a reaction, identifying the most favorable reaction pathways and the structures of transition states. mdpi.com This involves calculating the energies of reactants, intermediates, products, and transition states. For reactions involving 1,2,4-thiadiazoles, such as nucleophilic substitution at the 5-position, these calculations can provide activation energies, which are crucial for predicting reaction rates. isres.org For example, the reaction of a nucleophile with this compound could be modeled to understand the mechanism and regioselectivity of the substitution. The analysis of the transition state structure would reveal the key geometric changes that occur during the reaction.

Spectroscopic Parameter Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules, including this compound. These theoretical calculations provide valuable insights into the molecule's electronic structure and vibrational modes, which can be correlated with experimental spectroscopic data for structural confirmation and analysis. The validation of theoretically predicted parameters against experimental findings is a crucial step in computational studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. Theoretical calculations on related heterocyclic systems, such as substituted 1,3,4-thiadiazoles and 1,2,4-triazoles, have demonstrated a strong linear correlation between the calculated and experimental chemical shifts. dergipark.org.trnih.gov For this compound, the predicted chemical shifts would be benchmarked against experimentally recorded spectra to validate the computed structure.

Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) for this compound

ProtonPredicted δ (ppm)Experimental δ (ppm)
CH₃1.351.32
CH₂2.852.81

Note: The data in this table is illustrative and based on typical values for ethyl groups attached to heterocyclic systems.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound

CarbonPredicted δ (ppm)Experimental δ (ppm)
C-Br155.8154.2
C-ethyl178.5177.9
CH₂25.424.9
CH₃12.111.8

Note: The data in this table is illustrative. The chemical shifts for the heterocyclic carbons are based on values reported for similar substituted thiadiazole systems. dergipark.org.tr

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations of vibrational frequencies using DFT methods can aid in the assignment of complex experimental Infrared (IR) and Raman spectra. The calculated frequencies and intensities are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods. Studies on various thiadiazole derivatives have shown excellent agreement between scaled theoretical and experimental vibrational spectra. semanticscholar.orgresearchgate.net

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

Vibrational ModeTheoretical Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H stretch (ethyl)2980-30502975-3040
C=N stretch16101605
C-N stretch14501445
C-S stretch850845
C-Br stretch680675

Note: The data in this table is illustrative, based on characteristic vibrational frequencies for the specified functional groups and trends observed in related heterocyclic compounds. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. youtube.comresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations would predict the electronic transitions, such as n → π* and π → π*, which are characteristic of heterocyclic compounds. The inclusion of solvent effects in the calculations, often through the Polarizable Continuum Model (PCM), is important for accurately predicting spectra in solution. researchgate.net

Table 4: Predicted Electronic Transitions for this compound

TransitionCalculated λmax (nm)Oscillator Strength (f)
n → π2850.015
π → π2400.450

Note: The data in this table is illustrative and based on typical electronic transitions observed for thiadiazole derivatives. semanticscholar.org

Advanced Applications of 5 Bromo 3 Ethyl 1,2,4 Thiadiazole in Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates

The 1,2,4-thiadiazole (B1232254) ring is a well-established pharmacophore, and its derivatives are crucial intermediates in the synthesis of a wide array of biologically active compounds. The bromine atom on the thiadiazole ring, as seen in related bromo-thiadiazole compounds, is expected to be a key functional handle for further molecular elaboration. It can readily participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. smolecule.com

Furthermore, bromo-heterocycles are valuable precursors in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings. These reactions would enable the formation of carbon-carbon and carbon-heteroatom bonds, thus expanding the molecular complexity and diversity of the resulting products. For instance, a scalable synthesis of a key thiadiazole building block was developed utilizing a Sandmeyer bromination followed by a Suzuki-Miyaura coupling, highlighting the utility of bromo-thiadiazole intermediates.

Precursors for Novel Polymeric Materials

Thiadiazole-containing polymers have garnered attention for their potential applications in materials science, including as conductive polymers and components in organic light-emitting diodes (OLEDs). The thermal stability and electron-deficient nature of the thiadiazole ring can impart desirable electronic and photophysical properties to polymeric materials. While no specific polymerization of 5-Bromo-3-ethyl-1,2,4-thiadiazole has been reported, its bifunctional nature—a reactive bromo group and a stable heterocyclic core—suggests its potential as a monomer or a precursor for functional polymers. The bromine atom could be converted into a polymerizable group, or the entire molecule could be incorporated into a polymer backbone to modify its properties.

Ligands in Coordination Chemistry

The nitrogen atoms within the 1,2,4-thiadiazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions. The formation of metal complexes with thiadiazole-based ligands is an active area of research, with applications in catalysis, sensing, and molecular magnetism. While there is no specific literature on the coordination chemistry of This compound , related 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) derivatives have been used to synthesize Schiff bases that subsequently form complexes with various metal ions. The electronic properties of the thiadiazole ring and the nature of its substituents can influence the coordination mode and the stability of the resulting metal complexes.

Future Research Directions in 5 Bromo 3 Ethyl 1,2,4 Thiadiazole Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic methods for 1,2,4-thiadiazoles often rely on the oxidative dimerization of thioamides, which can involve harsh oxidants and hazardous organic solvents. Recent advances in green chemistry, however, offer a clear future path for the synthesis of 5-Bromo-3-ethyl-1,2,4-thiadiazole. Future research should focus on adapting these sustainable methodologies.

Key areas for investigation include:

Water-Based Syntheses: Exploring the use of water as a benign solvent, potentially catalyzed by iodine with molecular oxygen as the terminal oxidant, could provide an environmentally friendly route starting from the corresponding thioamide.

Solvent-Free and Solid-State Reactions: Grinding techniques, using catalysts like basic alumina (B75360) with reagents such as N-bromosuccinimide (NBS), could offer a solvent-free alternative. mdpi.com A one-pot, two-step synthesis starting from primary amides using reagents like Lawesson's reagent followed by oxidation under solvent-free conditions is another promising avenue. rsc.org

Energy-Efficient Methods: The application of microwave irradiation or ultrasound could significantly reduce reaction times and energy consumption, aligning with the principles of green chemistry. gsa.ac.ukconsensus.app These techniques have proven effective for other thiadiazole syntheses and are ripe for application here. gsa.ac.uk

Table 1: Comparison of Potential Synthetic Routes for this compound
MethodologyKey Reagents/ConditionsPotential AdvantagesRelevant Research
Aqueous Oxidative DimerizationThioamide, I₂, O₂, WaterEnvironmentally benign solvent, use of air as oxidant.
Ultrasound-Initiated SynthesisThioamide, Chloranil, Water, UltrasoundRapid reaction times, metal- and catalyst-free potential. gsa.ac.uk
Solvent-Free GrindingThioamide, NBS, Basic AluminaEliminates solvent waste, operational simplicity. mdpi.com
One-Pot Solvent-Free ReactionPrimary Amide, Lawesson's Reagent, TBHPReadily available starting materials, chromatography-free purification. rsc.org

Exploration of Undiscovered Reactivity Patterns

The bromine atom at the C5 position of the thiadiazole ring is a key functional handle, making the compound an ideal substrate for a variety of transformations that remain largely unexplored. While halogenated thiadiazoles are known to undergo nucleophilic substitution, the scope of modern cross-coupling reactions has not been fully investigated for this specific molecule. nih.gov

Future research should systematically explore:

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig amination (for C-N bonds), Sonogashira coupling (for C-C alkynyl bonds), and Heck reactions are high-priority areas. researchgate.net Success in these reactions would vastly expand the library of accessible derivatives. The use of Pd₂(dba)₃ catalysts, which has been successful for aminating related bromo-heterocycles, serves as a strong starting point. researchgate.net

Nucleophilic Aromatic Substitution (SₙAr): A detailed study of SₙAr reactions with a wide array of nucleophiles (e.g., thiols, amines, alkoxides) would provide fundamental data on the compound's reactivity and expand its utility as an intermediate.

Metal-Halogen Exchange: Investigating metal-halogen exchange reactions to generate organometallic thiadiazole species would open pathways to a different set of derivatives through quenching with various electrophiles.

Fused Ring System Synthesis: The compound could serve as a precursor for novel fused heterocyclic systems, reacting with bifunctional reagents. nih.gov

Table 2: Potential Unexplored Reactions for this compound
Reaction ClassPotential ReagentsExpected OutcomeGuiding Precedent
Suzuki-Miyaura CouplingAryl/alkyl boronic acids, Pd catalyst, baseSynthesis of 5-aryl/alkyl-3-ethyl-1,2,4-thiadiazolesGeneral Pd-catalyzed reactions on halo-heterocycles.
Buchwald-Hartwig AminationAmines, Pd₂(dba)₃, phosphine (B1218219) ligand, baseSynthesis of 5-amino-3-ethyl-1,2,4-thiadiazole (B103789) derivatives researchgate.net
Sonogashira CouplingTerminal alkynes, Pd/Cu catalysts, baseSynthesis of 5-alkynyl-3-ethyl-1,2,4-thiadiazolesGeneral Pd-catalyzed reactions on halo-heterocycles.
Synthesis of Fused Systemso-phenylenediamines, aminophenols, etc.Formation of novel polycyclic heteroaromatic compounds nih.gov

Integration into Advanced Catalytic Systems

The nitrogen and sulfur atoms within the 1,2,4-thiadiazole (B1232254) ring possess lone pairs of electrons, suggesting their potential to act as ligands for transition metals. This opens a fascinating, yet completely unexplored, avenue for this compound in the field of catalysis.

Future research directions include:

Ligand Synthesis and Design: Synthesizing derivatives of this compound specifically designed to be ligands. This could involve introducing phosphine, amine, or other coordinating groups via cross-coupling reactions.

Coordination Chemistry: Systematically studying the coordination of the parent compound and its derivatives with various transition metals (e.g., Pd, Ru, Rh, Cu, Ir) to form novel organometallic complexes.

Catalytic Activity Screening: Testing the resulting metal-thiadiazole complexes for catalytic activity in a range of important organic transformations, such as hydrogenations, C-H activation, and cross-coupling reactions. The electronic properties of the thiadiazole ring could impart unique stability or reactivity to the metallic center.

Table 3: Potential Catalytic Systems and Applications
Metal CenterPotential Ligand DesignTarget Catalytic Application
Palladium (Pd)Thiadiazole functionalized with phosphine groupsCross-coupling reactions (e.g., Suzuki, Heck)
Ruthenium (Ru)Pincer-type ligands incorporating the thiadiazole coreTransfer hydrogenation, metathesis
Copper (Cu)Bidentate N,N or N,S ligands based on the thiadiazole scaffoldClick chemistry, C-H functionalization
Iridium (Ir)Chiral thiadiazole-based ligandsAsymmetric hydrogenation

High-Throughput Screening for Material Science Applications

Thiadiazole derivatives have shown promise in various material science applications, notably as corrosion inhibitors. aspur.rs The unique electronic structure and potential for self-assembly make this compound and its derivatives attractive candidates for new materials. High-throughput screening (HTS), both computational and experimental, will be crucial for rapidly identifying promising applications.

Future research should focus on:

Corrosion Inhibition: Screening the compound and a virtual library of its derivatives for their ability to adsorb onto metal surfaces and prevent corrosion, a known application for other thiadiazoles. aspur.rs

Organic Electronics: Evaluating the electronic properties (e.g., HOMO/LUMO levels, charge mobility) of thiadiazole-based oligomers or polymers derived from the parent compound for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Non-linear Optics: Investigating the non-linear optical (NLO) properties of derivatives featuring strong electron-donating and electron-withdrawing groups connected through the thiadiazole core.

Table 4: High-Throughput Screening Targets in Material Science
Application AreaKey Property to ScreenScreening Method
Corrosion InhibitionAdsorption energy on metal surfaces, inhibition efficiencyComputational (DFT), Experimental (Electrochemical impedance spectroscopy)
Organic ElectronicsHOMO/LUMO energy gap, charge carrier mobilityComputational (DFT), Experimental (Cyclic voltammetry, Thin-film transistor characterization)
Non-Linear OpticsHyperpolarizabilityComputational (Quantum chemistry calculations), Experimental (Z-scan technique)
SensorsBinding affinity to specific analytes (ions, molecules)Computational (Molecular docking), Experimental (Spectroscopic titration)

Theoretical Predictions Guiding Experimental Design

Computational chemistry provides powerful tools to predict molecular properties and reactivity, thereby guiding and accelerating experimental research. scirp.org For a relatively unexplored molecule like this compound, theoretical studies are invaluable for prioritizing synthetic efforts and identifying promising applications.

Key theoretical investigations should include:

DFT Calculations: Using Density Functional Theory to calculate the molecule's geometric and electronic structure, vibrational frequencies (for comparison with experimental IR/Raman spectra), NMR chemical shifts, and frontier molecular orbital energies (HOMO/LUMO). These calculations can predict the most likely sites for electrophilic and nucleophilic attack. scirp.org

Reaction Pathway Modeling: Simulating the transition states and reaction energies for the proposed synthetic transformations (e.g., cross-coupling reactions) to predict their feasibility and optimize reaction conditions.

Structure-Property Relationships: Building quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models for a series of virtual derivatives. aspur.rs This can guide the design of new molecules with enhanced properties for material or biological applications, as has been done for other thiadiazoles. mdpi.com

Table 5: Theoretical Methods and Their Application in Guiding Experiments
Computational MethodPredicted PropertyExperimental Application
Density Functional Theory (DFT)Molecular geometry, electronic structure, reaction energiesPredicting reactivity, optimizing reaction conditions, interpreting spectroscopic data.
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, electronic transitionsDesigning molecules with specific optical properties for dyes or electronic materials.
Molecular DockingBinding affinity and mode to a target protein or surfaceScreening for potential biological targets or material science applications (e.g., corrosion).
QSAR/QSPRCorrelation between molecular structure and a specific propertyRational design of new derivatives with improved performance.

Q & A

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodology :
  • Data Collection : Use synchrotron radiation for high-resolution data (λ = 0.7–1.0 Å). Resolve disorder in ethyl groups via SHELXL’s PART instruction .
  • Refinement : Apply anisotropic displacement parameters for Br and S atoms. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

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